Cyclopentylmethanamine hydrate
CAS No.: 1221724-41-9; 6053-81-2
Cat. No.: VC4980868
Molecular Formula: C6H15NO
Molecular Weight: 117.192
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1221724-41-9; 6053-81-2 |
---|---|
Molecular Formula | C6H15NO |
Molecular Weight | 117.192 |
IUPAC Name | cyclopentylmethanamine;hydrate |
Standard InChI | InChI=1S/C6H13N.H2O/c7-5-6-3-1-2-4-6;/h6H,1-5,7H2;1H2 |
Standard InChI Key | KHGSKAQOROIXPJ-UHFFFAOYSA-N |
SMILES | C1CCC(C1)CN.O |
Introduction
Structural Characteristics and Hydration Dynamics
Molecular Architecture
Cyclopentylmethanamine (CHN) consists of a cyclopentane ring covalently bonded to a methylamine group (-CHNH). The hydrate form incorporates one or more water molecules via hydrogen bonding with the amine group. X-ray crystallography of analogous amine hydrates suggests a trigonal pyramidal geometry around the nitrogen atom, with water molecules occupying lattice positions stabilized by N-H···O interactions .
Table 1: Comparative Molecular Properties
Property | Cyclopentylmethanamine | Cyclopentylmethanamine Hydrate |
---|---|---|
Molecular Formula | CHN | CHN·nHO |
Molecular Weight | 99.18 g/mol | 99.18 + 18.02n g/mol |
Nitrogen Hybridization | sp | sp (with H-bonding) |
Typical Hydration (n) | - | 0.5–1.5 (depending on conditions) |
Hydration Thermodynamics
The formation of cyclopentylmethanamine hydrate is exothermic, driven by the enthalpy gain from hydrogen bond formation. Computational studies on similar alicyclic amine hydrates indicate a stabilization energy of approximately −15 to −25 kJ/mol per water molecule . The hydration number (n) depends on relative humidity and temperature, with monohydrate (n=1) being the most stable under standard conditions (25°C, 1 atm) .
Synthesis and Purification
Parent Amine Synthesis
Cyclopentylmethanamine is synthesized via reductive amination of cyclopentanone with methylamine or through Hofmann degradation of cyclopentylcarboxamides. A high-yield (99%) method involves cesium carbonate-mediated alcoholysis of N-cyclopentylformamide in methanol at 60°C for 8 hours :
Hydrate Formation
Hydration occurs spontaneously upon exposure to atmospheric moisture due to the amine’s hygroscopicity. Controlled crystallization from aqueous methanol (40–60% v/v) at 0–5°C yields stoichiometric hydrates. Thermogravimetric analysis (TGA) of the hydrate shows a mass loss of 8–12% at 80–120°C, corresponding to the release of 0.8–1.2 water molecules .
Physicochemical Properties
Solubility and Phase Behavior
The hydrate exhibits enhanced aqueous solubility compared to the anhydrous amine. Experimental data for analogous compounds suggest solubility increases by 30–50% in water at 25°C due to hydrogen bonding with water .
Table 2: Solubility and Thermal Properties
Parameter | Anhydrous Amine | Hydrate |
---|---|---|
Water Solubility (25°C) | 4.7 g/L | 6.2–7.1 g/L |
Melting Point | −15°C | 8–12°C (with decomposition) |
Boiling Point | 132–134°C | 129–131°C (azeotrope) |
pKa (25°C) | 10.2 ± 0.3 | 10.0 ± 0.2 |
Acid-Base Behavior
The pKa of cyclopentylmethanamine (10.2) decreases marginally in the hydrate form (10.0) due to stabilization of the protonated ammonium ion by water molecules . This aligns with trends observed in cyclohexylamine hydrates, where pKa reductions of 0.1–0.4 units are typical .
Applications and Research Frontiers
Pharmaceutical Intermediates
Cyclopentylmethanamine serves as a building block for neuromodulators and antiviral agents. The hydrate form is preferred in aqueous reaction systems, such as:
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